5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H8F3N5O2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
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Biological Activity
5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide (commonly referred to as ATC) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for ATC is , with a molecular weight of approximately 287.2 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, and a trifluoromethoxy group that enhances its pharmacological properties.
Antiparasitic Activity
ATC has shown significant promise as a therapeutic agent against Trypanosoma cruzi , the causative agent of Chagas' disease. A study highlighted the optimization of various derivatives of 5-amino-1,2,3-triazole-4-carboxamide, leading to compounds with improved potency and metabolic stability. The most potent derivative demonstrated an effective suppression of parasite burden in mouse models, indicating its potential as a treatment option for Chagas' disease .
The mechanism by which ATC exerts its antiparasitic effects involves interference with the intracellular lifecycle of T. cruzi. The compound was identified through high-content screening in infected VERO cells, demonstrating significant activity against the parasite while exhibiting low toxicity to host cells .
Structure-Activity Relationship (SAR)
The SAR studies conducted on ATC derivatives have revealed that modifications to the triazole core and the introduction of substituents can significantly affect biological activity. For example:
- Trifluoromethoxy Substitution : The presence of a trifluoromethoxy group at the para position enhances solubility and bioavailability.
- Amino Group Positioning : Variations in the positioning of amino groups on the triazole ring have been correlated with changes in potency against T. cruzi .
Study on Chagas' Disease Treatment
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized and optimized several 5-amino-1,2,3-triazole derivatives. Among these, one compound exhibited submicromolar activity (pEC50 > 6) against T. cruzi and was further evaluated for its efficacy in vivo. The results indicated significant reduction in parasitic load in treated mice compared to controls .
Toxicity and Safety Profile
While exploring the safety profile, researchers assessed potential liabilities such as mutagenicity (Ames test) and hERG channel inhibition. Modifications aimed at mitigating these liabilities were successful, resulting in compounds with favorable safety profiles alongside their therapeutic efficacy .
Properties
IUPAC Name |
5-amino-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O2/c11-10(12,13)20-6-3-1-5(2-4-6)18-8(14)7(9(15)19)16-17-18/h1-4H,14H2,(H2,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWCSLDNDYYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153828 | |
Record name | 5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105195-35-4 | |
Record name | 5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105195-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801153828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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